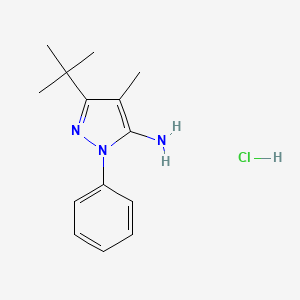

3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

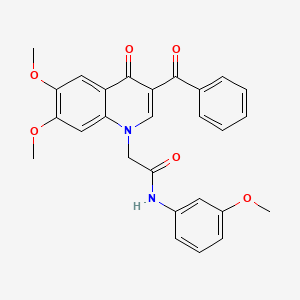

The compound “3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine” is a type of N-heterocyclic amine . N-heterocyclic amines are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Synthesis Analysis

An efficient one-pot two-step synthesis of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was reported . This was achieved by a solvent-free condensation/reduction reaction sequence starting from “3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine” and "p-methoxybenzaldehyde" .Molecular Structure Analysis

The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis

The one-pot reductive amination proceeded by the formation in situ of the “N-(5-pyrazolyl)imine” as a key synthetic intermediate of other valuable pyrazole derivatives .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- A study outlined a method for using tert-butyl as a protective group in the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighting a single-step preparation process and considerations for safety and waste disposal (Pollock & Cole, 2014). The research explored the reactivity of pyrazolotriazine derivatives, including the synthesis of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one from various agents (Mironovich & Shcherbinin, 2014).

Molecular Structure and Analysis

- Another study synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) and characterized its molecular structure through X-ray diffraction, spectroscopic methods, and DFT calculations, demonstrating its stability and potential for nonlinear optical properties (Tamer et al., 2016).

Chemical Synthesis Techniques

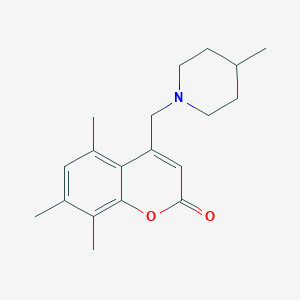

- Efficient one-pot synthesis techniques for pyrazole derivatives, including 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, have been developed, showcasing operational ease and potential for creating valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

Material Science Applications

- Research into the complexation properties of pyrazolone derivatives for extracting trivalent lanthanoids highlighted the potential of these compounds in material science, particularly in metal extraction processes (Atanassova et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Many pyrazole derivatives are known to interact with their targets via hydrogen bonding, due to the presence of nitrogen atoms in the pyrazole ring .

Biochemical Pathways

Pyrazole derivatives are often involved in a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The effects of a compound at the molecular and cellular level are typically related to its mechanism of action .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of a compound .

Propiedades

IUPAC Name |

5-tert-butyl-4-methyl-2-phenylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c1-10-12(14(2,3)4)16-17(13(10)15)11-8-6-5-7-9-11;/h5-9H,15H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULYHSMFLHKVQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(C)(C)C)C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazoline](/img/structure/B2686308.png)

![(1S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2686309.png)

![3-[(3-bromophenyl)methyl]-7-(prop-2-yn-1-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2686313.png)

![Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate](/img/structure/B2686319.png)

![methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2686326.png)

![N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B2686327.png)